2-Ethyl-3,3-dimethyl-3H-indole
Overview
Description
2-Ethyl-3,3-dimethyl-3H-indole, also known as 2,3,3-Trimethylindolenine , is an indolenine compound used as a reactant in organic synthesis reactions . It has the molecular formula C11H13N and a molecular weight of 159.23 .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-3,3-dimethyl-3H-indole consists of a benzene ring fused with a pyrrole ring, forming the indole structure, with additional ethyl and methyl groups . The InChI key for this compound is FLHJIAFUWHPJRT-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole derivatives, including 2-Ethyl-3,3-dimethyl-3H-indole, are versatile molecules that can participate in a variety of chemical reactions. They are often used in the synthesis of various organic compounds . For example, they can undergo a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence .Physical And Chemical Properties Analysis
2-Ethyl-3,3-dimethyl-3H-indole has a refractive index of n20/D 1.549 (lit.) . It has a boiling point of 228-229 °C/744 mmHg (lit.) and a density of 0.992 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Functionalization
Synthesis of Indoles
Indoles, including 2-Ethyl-3,3-dimethyl-3H-indole, have been a subject of research for over a century. Various methods like the Fisher indole synthesis, Gassman synthesis, and palladium-catalyzed reactions have been developed for synthesizing and functionalizing indoles (Cacchi & Fabrizi, 2005).
Development of Derivatives
Research on indoles includes the development of derivatives like 2-Etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, which can be synthesized using ethyl chloroformate and triethylamine (Beccalli, Marchesini & Pilati, 1994).
Photophysics and Spectroscopy
Probe Molecules Studies
Substituted derivatives of 2-Ethyl-3,3-dimethyl-3H-indole have been used to study proton transfer equilibrium reactions, with research focusing on UV absorption and steady-state fluorescence spectroscopy (Sarpal et al., 1993).
Analysis of Spectroscopic Parameters
Further studies on substituted 3H-indole probe molecules have been conducted to understand their spectral characteristics and geometrical changes in different states (Belletěte, Sarpal & Durocher, 1994).
Crystallography and Molecular Structure
- Crystal Structure Analysis: The crystal structure of certain derivatives of 2-Ethyl-3,3-dimethyl-3H-indole, such as 2-(diformylmethylidene)3,3-dimethyl-2,3-dihydro-1H-indole, has been determined to understand molecular planarity and structural details (Helliwell et al., 2006).
Medical and Biological Applications
- Cancer Detection: A water-soluble near-infrared dye based on a derivative of 2-Ethyl-3,3-dimethyl-3H-indole has been synthesized for potential applications in cancer detection using optical imaging (Pham, Medarova & Moore, 2005).
Safety And Hazards
This compound is classified under GHS07, with hazard statements H315 - H319 - H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Future Directions
Indole derivatives, including 2-Ethyl-3,3-dimethyl-3H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
properties
IUPAC Name |
2-ethyl-3,3-dimethylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-4-11-12(2,3)9-7-5-6-8-10(9)13-11/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAAFAZCAVDTRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343327 | |
Record name | 2-Ethyl-3,3-dimethyl-3H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3,3-dimethyl-3H-indole | |
CAS RN |
18781-53-8 | |
Record name | 2-Ethyl-3,3-dimethyl-3H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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